molecular formula C14H16N4O3 B10867503 (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10867503
M. Wt: 288.30 g/mol
InChI Key: ALBPVHBMYNJXRS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde, acetone, and dimethylamine.

    Condensation Reaction: The initial step involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base like sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use as ligands in catalytic reactions due to the presence of the dimethylamino group.

Biology

    Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the pyrazolone core, which is known to interact with various biological targets.

    Antimicrobial Agents: The nitro group can impart antimicrobial properties, making it a candidate for drug development.

Medicine

    Anti-inflammatory Agents: Pyrazolone derivatives are known for their anti-inflammatory properties, and this compound could be explored for similar activities.

    Cancer Research: Potential use in cancer research due to its ability to interact with DNA and proteins.

Industry

    Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.

    Materials Science:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.

    Protein Binding: It can bind to proteins, altering their structure and function, which can be useful in drug development.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitro group, which affects its reactivity and biological activity.

    (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of the nitro group in (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C14H16N4O3/c1-9-13(10(2)16(3)4)14(19)17(15-9)11-5-7-12(8-6-11)18(20)21/h5-8H,1-4H3/b13-10-

InChI Key

ALBPVHBMYNJXRS-RAXLEYEMSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C1=C(C)N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.